Cas no 1287-17-8 (Ferrocenecarboxamide)

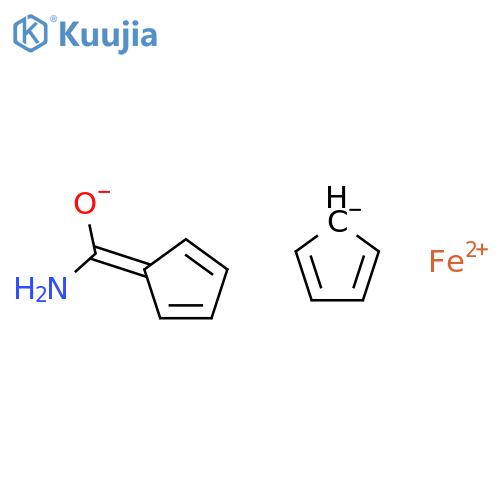

Ferrocenecarboxamide structure

商品名:Ferrocenecarboxamide

Ferrocenecarboxamide 化学的及び物理的性質

名前と識別子

-

- Ferrocenecarboxamide

- amino(cyclopenta-2,4-dien-1-ylidene)methanolate,cyclopenta-1,3-diene,iron(2+)

- cyclopenta-1,4-diene-1-carboxamide

- Ferrocenecarboxamide(8CI)

- Iron, (carbamoylcyclopentadienyl)cyclopentadienyl- (6CI,7CI)

- Cyclopentadienecarboxamide, cyclopentadienyliron deriv.

- 1287-17-8

- DTXSID10678835

- Iron(2+) amino(cyclopenta-2,4-dien-1-ylidene)methanolate cyclopenta-2,4-dien-1-ide (1/1/1)

- amino(cyclopenta-2,4-dien-1-ylidene)methanolate;cyclopenta-1,3-diene;iron(2+)

- Ferrocene, (aminocarbonyl)- (9CI)

- G78497

-

- インチ: 1S/C6H6NO.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1,3H,2H2,(H2,7,8);1-3H,4H2;

- InChIKey: VODQOANLDBWYAB-UHFFFAOYSA-N

- ほほえんだ: NC(C1=CC=C[CH-]1)=O.[CH-]1C=CC=C1.[Fe+2]

計算された属性

- せいみつぶんしりょう: 229.01900

- どういたいしつりょう: 229.019000g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 175

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.1Ų

じっけんとくせい

- PSA: 43.09000

- LogP: 1.59630

Ferrocenecarboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR000Z0X-1g |

(Aminocarbonyl)ferrocene |

1287-17-8 | 98% | 1g |

$57.00 | 2025-03-31 | |

| 1PlusChem | 1P000YSL-5g |

Ferrocene, (aminocarbonyl)- (9CI) |

1287-17-8 | 98% | 5g |

$99.00 | 2023-12-25 | |

| Aaron | AR000Z0X-5g |

Ferrocene, (aminocarbonyl)- (9CI) |

1287-17-8 | 98% | 5g |

$144.00 | 2025-02-10 |

Ferrocenecarboxamide 関連文献

-

Huijie Qiao,Suyan Sun,Fan Yang,Yu Zhu,Weiguo Zhu,Yusheng Wu,Yangjie Wu RSC Adv. 2016 6 59319

-

Tesnim Dallagi,Siden Top,Stéphane Masi,Gérard Jaouen,Mouldi Saidi Metallomics 2010 2 289

-

3. Voltammetric and NMR studies of a bis(ferrocenecarboxamide)-substituted diaza 18-crown-6 receptor that simultaneously complexes and electrochemically recognises both cations and anionsPaul D. Beer,Zheng Chen,Mark I. Ogden J. Chem. Soc. Faraday Trans. 1995 91 295

-

4. Voltammetric and NMR studies of a bis(ferrocenecarboxamide)-substituted diaza 18-crown-6 receptor that simultaneously complexes and electrochemically recognises both cations and anionsPaul D. Beer,Zheng Chen,Mark I. Ogden J. Chem. Soc. Faraday Trans. 1995 91 295

-

Rocío García-álvarez,Alba E. Díaz-álvarez,Pascale Crochet,Victorio Cadierno RSC Adv. 2013 3 5889

1287-17-8 (Ferrocenecarboxamide) 関連製品

- 763031-44-3(Methanol,1-(2,4,6-cycloheptatrien-1-ylidene)-1-(dimethylamino)-)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 307-59-5(perfluorododecane)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量